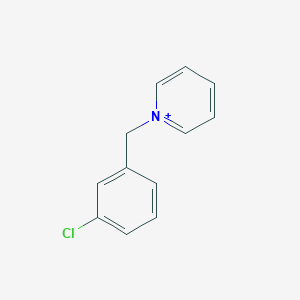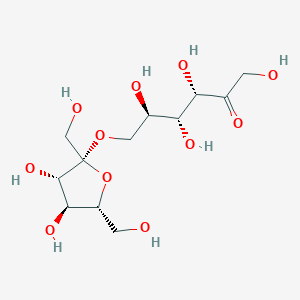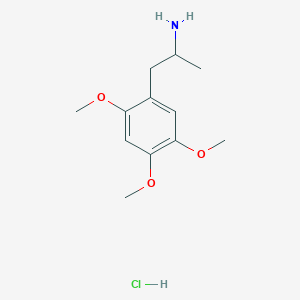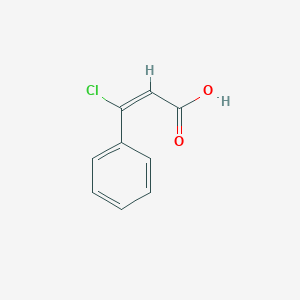
Hydantoin, 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoins are a class of heterocyclic compounds that have been widely studied due to their potential therapeutic applications. One such hydantoin, 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)-, has shown promise as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- involves the inhibition of various enzymes and proteins involved in disease progression. For example, it inhibits the activity of tyrosine kinase, which is involved in cancer cell growth. It also regulates glucose metabolism by activating AMP-activated protein kinase. In addition, it inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- has been found to have various biochemical and physiological effects. It has been shown to reduce tumor growth and increase apoptosis in cancer cells. It also regulates glucose metabolism and improves insulin sensitivity in diabetic animals. Furthermore, it has been found to reduce beta-amyloid plaque formation and improve cognitive function in Alzheimer's disease animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)-. One direction is to further investigate its anti-tumor activity and potential use as a cancer treatment. Another direction is to study its potential use as a treatment for diabetes and other metabolic disorders. Furthermore, its potential use as a treatment for Alzheimer's disease should be further explored. Finally, the development of new synthesis methods for this hydantoin could lead to improved yields and purity, as well as the development of new derivatives with improved therapeutic properties.
Synthesemethoden
The synthesis of 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- involves the reaction of p-fluorobenzaldehyde and 5-amino-2-furfural in the presence of an acid catalyst. The resulting product is then treated with hydrazine hydrate to yield the final hydantoin product. This synthesis method has been optimized to yield high purity and high yield of the hydantoin product.
Wissenschaftliche Forschungsanwendungen
1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In addition, it has been found to have anti-diabetic effects by regulating glucose metabolism. Furthermore, it has been studied as a potential treatment for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques.
Eigenschaften
| 16118-18-6 | |
Molekularformel |
C14H10FN3O3 |
Molekulargewicht |
287.25 g/mol |
IUPAC-Name |
1-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10FN3O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8H2,(H,17,19,20)/b16-7+ |
InChI-Schlüssel |
HPRIXHPEHLVITL-FRKPEAEDSA-N |
Isomerische SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)F |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
| 16118-18-6 | |
Synonyme |
1-[[[5-(4-Fluorophenyl)furan-2-yl]methylene]amino]-2,4-imidazolidinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)





![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
